molecular formula C7H12ClNO2 B1430361 7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride CAS No. 1797796-23-6

7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride

Cat. No.: B1430361
CAS No.: 1797796-23-6
M. Wt: 177.63 g/mol
InChI Key: RPZJFVUBGWKTOS-UHFFFAOYSA-N
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Description

7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of its targets. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-7-azaspiro[4.4]nonan-3-one hydrochloride
  • 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride
  • 7-Oxa-1-azaspiro[4.5]decane hydrochloride

Uniqueness

7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential as a versatile research tool .

Properties

IUPAC Name

7-oxa-1-azaspiro[4.4]nonan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6-7(3-5-10-6)2-1-4-8-7;/h8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZJFVUBGWKTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2=O)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride
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Reactant of Route 6
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